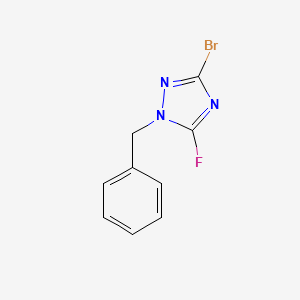

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-benzyl-3-bromo-5-fluoro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYAKFNLCJMPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447760 | |

| Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214540-43-9 | |

| Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and formamidine or related amidine compounds. For example, a method reported for related triazole derivatives involves refluxing oxalanilide hydrazine with formamidine acetate in n-butanol at 145 °C for several hours to form triazole intermediates with high yield (~92%).

Introduction of Benzyl Group at N-1

The N-1 benzylation is typically achieved by reacting the triazole core with benzyl bromide or benzyl chloride under basic conditions. This alkylation step selectively substitutes the N-1 nitrogen atom due to its nucleophilicity. Sodium bicarbonate or other mild bases are often used to facilitate this reaction.

Halogenation at C-3 and C-5 Positions

Selective halogenation is a critical step:

Bromination at C-3: Bromine or brominating agents (e.g., N-bromosuccinimide) are used to introduce bromine at the C-3 position of the triazole ring. The reaction conditions are controlled to avoid over-bromination or side reactions.

Fluorination at C-5: Fluorine substitution is more challenging due to the reactivity of fluorinating agents. Electrophilic fluorination reagents or fluorine-containing precursors are employed to install the fluorine atom at C-5 selectively.

The order of halogenation and benzylation can vary depending on the synthetic route, but often benzylation precedes halogenation to protect the nitrogen and direct substitution.

Purification and Characterization

The final product is purified by column chromatography using silica gel and appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures). The purity is confirmed by NMR, mass spectrometry, and elemental analysis, with commercial samples typically achieving ≥97% purity.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

The sequence of benzylation followed by halogenation is preferred to avoid multiple substitution sites and to improve regioselectivity.

Use of mild bases during benzylation prevents decomposition of the triazole ring.

Fluorination at C-5 is often the most challenging step due to the high reactivity of fluorinating agents; thus, milder electrophilic fluorination reagents are recommended.

Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity suitable for further applications.

Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms the substitution pattern and purity.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, triazole derivatives have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to established antibiotics like ciprofloxacin .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have highlighted that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A specific study noted that triazole compounds with a benzyl group exhibited enhanced antibacterial effects compared to their non-benzylated counterparts . This suggests that this compound could be a promising candidate in the development of new antibacterial agents.

Materials Science

Advanced Materials Development

In materials science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical properties. Research indicates that these materials may also exhibit enhanced resistance to environmental degradation .

Biological Studies

Biochemical Pathways

The compound is utilized in biological studies to investigate its effects on various biochemical pathways. Although the specific mechanisms of action for this compound remain largely unknown, it is believed that triazoles interact with biological targets through multiple mechanisms such as enzyme inhibition and disruption of protein-protein interactions. This opens avenues for further research into its role in signal transduction and cell cycle regulation.

Case Study 1: Antibacterial Efficacy

A study published in MDPI examined the antibacterial activity of triazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited higher potency against E. coli and MRSA than standard antibiotics. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced antibacterial activity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of triazole derivatives derived from this compound. The study found that compounds with halogen substituents showed enhanced activity against Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen Synergy : The combination of Br (polarizable, good leaving group) and F (electronegative, metabolic stability) may synergize in nucleophilic substitution reactions or receptor binding .

- Purity and Stability : The target compound’s high purity (≥97%) and amber packaging suggest stability advantages over analogs like HA-9282 (95% purity, hydrazine derivative), which may require stricter storage conditions .

Pharmacological and Antimicrobial Potential

- Anticonvulsant Activity: 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole shows an ED₅₀ of 1.4 mg/kg against pentylenetetrazole-induced seizures, comparable to diazepam . The fluorine atom in the target compound may similarly enhance CNS penetration.

- Antifungal Activity: Triazole alcohols with 4-amino-5-aryl-3-mercapto substituents demonstrate superior activity against Candida spp. compared to fluconazole . The bromine in the target compound could enhance binding to fungal cytochrome P450 enzymes.

Biological Activity

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and related structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring substituted with a benzyl group, a bromine atom, and a fluorine atom. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF N |

| Molecular Weight | 256.17 g/mol |

| Structural Features | Triazole ring with bromine and fluorine substituents |

Antimicrobial Activity

Research has shown that this compound exhibits moderate to good antimicrobial activity against various bacterial and fungal strains. Its effectiveness can be attributed to the unique structural features that allow it to interact with biological targets.

Case Studies

-

Antifungal Activity :

- A study indicated that derivatives of this compound demonstrated antifungal properties against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .

- The compound's mechanism of action is believed to involve inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

- Antibacterial Activity :

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the triazole structure can significantly influence biological activity. Key findings include:

- Bromine and Fluorine Substituents : These halogens enhance the lipophilicity and biological activity of the compound.

- Benzyl Group : This moiety can be further functionalized to increase interaction with biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases antifungal potency |

| Substitution on Benzyl | Alters binding affinity |

| Variations in Triazole Ring | Changes overall efficacy |

Understanding the mechanisms by which this compound exerts its effects is crucial for drug development:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit key enzymes involved in cell wall synthesis and metabolic pathways is a primary mechanism behind its antimicrobial effects.

Future Directions

Further research is required to optimize the potency and selectivity of this compound. Investigations into:

- Combination Therapies : Exploring synergistic effects with existing antifungal agents could enhance therapeutic efficacy.

- Toxicological Studies : Assessing cytotoxicity in mammalian cells will be essential for evaluating safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole?

A common approach involves functionalizing a pre-synthesized triazole core. For example, benzylation can be achieved by reacting a triazole precursor (e.g., 3-bromo-5-fluoro-1H-1,2,4-triazole) with benzyl halides under basic or acidic conditions. details a similar protocol where 4-amino-triazole derivatives are refluxed with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Adjusting reaction time (4–6 hours) and temperature (reflux conditions) optimizes yields.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. For instance, in a structurally analogous triazole (), the benzyl CH₂ protons resonate at δ 5.52 ppm, while the triazole proton appears at δ 7.71 ppm. Fluorine substituents induce characteristic splitting patterns in ¹³C NMR (e.g., for aromatic C-F) . HRMS (e.g., m/z 254.1093 [M+H]⁺) validates molecular weight .

Q. What safety protocols are recommended for handling halogenated triazoles like this compound?

Key precautions include avoiding heat sources (P210 in ) and using PPE (gloves, goggles). Work in a fume hood due to potential volatility of brominated byproducts. Proper waste disposal for halogenated organics is essential .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole functionalization be addressed?

Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) enables selective arylations at specific positions. demonstrates deuterium labeling (e.g., 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-d₁) to track reaction pathways and confirm regiochemical outcomes . Optimizing ligand choice (e.g., Pd(PPh₃)₂Cl₂) and solvent (NMP in ) enhances selectivity .

Q. What role do computational methods play in predicting this compound's reactivity?

Density Functional Theory (DFT) calculations model electronic effects of substituents. For example, bromine’s electron-withdrawing effect lowers the LUMO energy at C-3, favoring nucleophilic attacks. highlights docking studies to predict binding interactions with biological targets (e.g., enzymes) .

Q. Are there structure-activity relationship (SAR) studies for this compound’s biological activity?

discusses triazole derivatives with antimicrobial activity, where fluorine enhances lipophilicity (improving membrane penetration) and bromine increases electrophilicity (boosting covalent interactions with targets). QSAR models correlate substituent patterns (e.g., logP, Hammett σ values) with bioactivity .

Methodological Considerations

Q. How can X-ray crystallography resolve ambiguities in triazole derivatives’ structures?

Single-crystal X-ray diffraction (e.g., ) provides unambiguous bond-length and angle data. For example, in , the triazole ring’s planarity and substituent dihedral angles were resolved with a data-to-parameter ratio of 13.3 and R factor of 0.045 .

Q. What analytical challenges arise due to fluorine and bromine isotopes?

Bromine’s / isotopic split complicates MS interpretation. High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., ). Fluorine’s spin-½ nucleus causes splitting in ¹H and ¹³C NMR, requiring careful coupling constant analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.